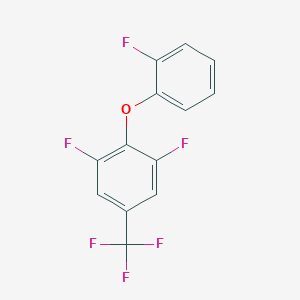
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene typically involves the reaction of a suitable fluorinated benzene derivative with a fluorophenol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors, optimized reaction conditions, and purification processes to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
化学反応の分析
Types of Reactions
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction can lead to different oxidation states of the compound.
科学的研究の応用
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain targets, influencing various pathways and biological processes. The exact mechanism can vary based on the specific application and context.
類似化合物との比較
Similar Compounds
- 1,3-Difluoro-2-(2-fluorophenoxy)benzene
- 1,3-Difluoro-5-(trifluoromethyl)benzene
- 2-(2-Fluorophenoxy)-5-(trifluoromethyl)benzene
Uniqueness
1,3-Difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene is unique due to the specific arrangement of fluorine atoms and the trifluoromethyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
分子式 |
C13H6F6O |
|---|---|
分子量 |
292.18 g/mol |
IUPAC名 |
1,3-difluoro-2-(2-fluorophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6F6O/c14-8-3-1-2-4-11(8)20-12-9(15)5-7(6-10(12)16)13(17,18)19/h1-6H |
InChIキー |
ZYWRABIBKODMNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


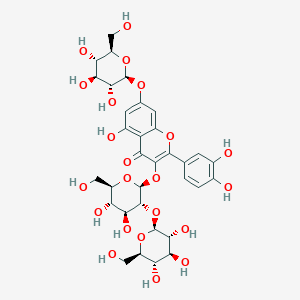

![(4R)-4-(aminomethyl)-1-[(3,4-dimethylphenyl)methyl]pyrrolidin-2-one](/img/structure/B14080655.png)
![5-(2-hydroxyphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080659.png)
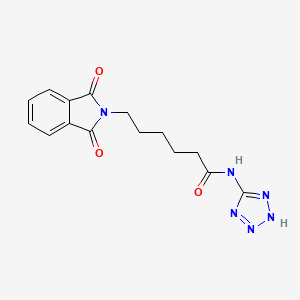
![2-(4-(cyclopropyl(methyl)amino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-methylacetamide](/img/structure/B14080679.png)
![Tert-butyl 4-[3-(2,6-dioxopiperidin-3-yl)-4-oxophthalazin-6-yl]piperazine-1-carboxylate](/img/structure/B14080682.png)
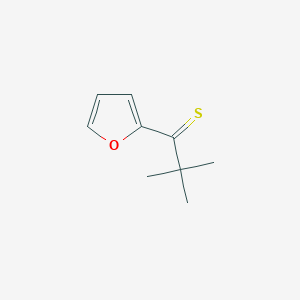
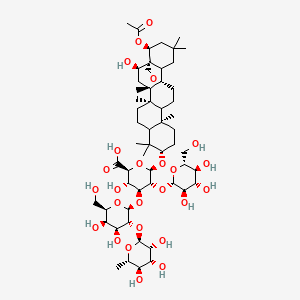
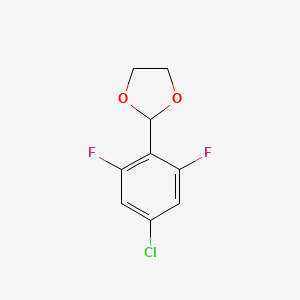
![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
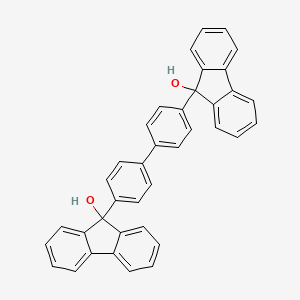
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)

